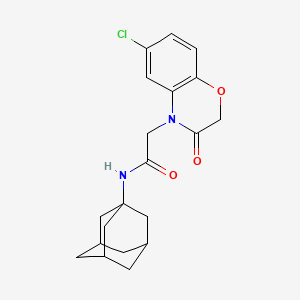
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole
描述
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole, commonly known as CMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CMPT is a benzothiazole derivative that has shown promising results in research related to cancer, Alzheimer's disease, and other neurological disorders. In
科学研究应用
CMPT has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in cancer treatment. Studies have shown that CMPT has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CMPT has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another area of research where CMPT shows promise is in the treatment of Alzheimer's disease and other neurological disorders. Studies have shown that CMPT can reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. CMPT has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of CMPT is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways in cells. CMPT has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. CMPT has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CMPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, CMPT has been shown to have antioxidant and anti-inflammatory properties. CMPT has also been shown to have a protective effect on the liver and can reduce liver damage in animal models.
实验室实验的优点和局限性
One of the main advantages of using CMPT in lab experiments is its potent anti-cancer properties. CMPT has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. Another advantage of using CMPT is its ability to reduce beta-amyloid plaques in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
One of the limitations of using CMPT in lab experiments is its complex synthesis method. The synthesis of CMPT requires specialized equipment and expertise in organic chemistry. Another limitation is the lack of information on the long-term effects of CMPT on the body. More research is needed to fully understand the safety and efficacy of CMPT.
未来方向
There are several future directions for research on CMPT. One area of research is the development of more efficient synthesis methods for CMPT. Another area of research is the investigation of CMPT's potential applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to understand the long-term effects of CMPT on the body and its potential use in clinical settings.
Conclusion:
In conclusion, 2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole, or CMPT, is a promising compound that has shown potential applications in various scientific fields. CMPT has potent anti-cancer properties, can reduce beta-amyloid plaques in the brain, and has antioxidant and anti-inflammatory properties. While there are limitations to using CMPT in lab experiments, further research is needed to fully understand its potential applications in clinical settings.
属性
IUPAC Name |
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-3-8-21-16-12(18)9-11(10-14(16)20-2)17-19-13-6-4-5-7-15(13)22-17/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGTXKTRBXONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189847.png)
![3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4189852.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4189866.png)
![dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate](/img/structure/B4189871.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4189874.png)
![methyl 11-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4189880.png)

![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4189912.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-pentylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4189936.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189943.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4189944.png)